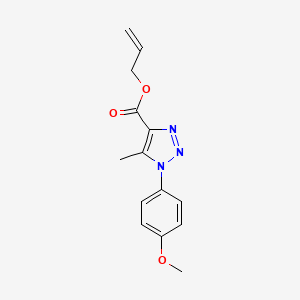
Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate, also known as propiconazole, is a widely used fungicide that is used to protect crops from fungal diseases. It belongs to the triazole class of fungicides and is a systemic fungicide, which means that it is absorbed by the plant and transported throughout the plant tissues, providing long-lasting protection against fungal infections.
Aplicaciones Científicas De Investigación
Neuroprotection and Parkinson’s Disease
Overview: Neuroinflammation plays a crucial role in dopaminergic neurodegeneration, particularly in Parkinson’s disease. Researchers have investigated the potential of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) as a neuroprotective agent.
Findings:- MMPP, a selective inhibitor of signal transducer and activator of transcription 3 (STAT3), has demonstrated anti-inflammatory properties in various inflammatory disease models .
- Additionally, MMPP inhibited neuroinflammatory proteins, including ionized calcium binding adaptor molecule 1 (Iba1), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP) .
Alzheimer’s Disease
Overview: Alzheimer’s disease (AD) is characterized by amyloid-beta (Aβ) fibril accumulation in the brain. MMPP has been investigated for its anti-inflammatory and anti-amyloidogenic effects.
Findings:Anti-Inflammatory Agent
Overview: MMPP’s anti-inflammatory properties extend beyond neurodegenerative diseases.
Findings:Mecanismo De Acción
Target of Action
The primary target of Prop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, also known as MMPP, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
MMPP acts as a selective STAT3 inhibitor . It binds to STAT3, inhibiting its activity and thereby preventing the transcription of STAT3-dependent genes . This results in the downregulation of various inflammatory proteins and amyloidogenic proteins .
Biochemical Pathways
MMPP affects several biochemical pathways. It inhibits the MAO-B and MAPK pathways , which are involved in neuroinflammation and dopaminergic neurodegeneration . By inhibiting these pathways, MMPP reduces the production of inflammatory mediators and prevents the activation of microglial cells and astrocytes .
Result of Action
The inhibition of STAT3 by MMPP leads to a decrease in the expression of inflammatory proteins and amyloidogenic proteins . This results in the amelioration of dopamine depletion in the striatum and a reduction in inflammatory marker elevation in primary cultured neurons . Consequently, MMPP has been shown to protect against dopaminergic cell loss and behavioral impairment .
Action Environment
The action of MMPP can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli such as LPS and TNF-α can increase the production of NO and H2O2, but this effect is inhibited by MMPP treatment . Therefore, the anti-inflammatory and neuroprotective effects of MMPP can be particularly beneficial in environments with high levels of inflammatory stimuli.
Propiedades
IUPAC Name |
prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-4-9-20-14(18)13-10(2)17(16-15-13)11-5-7-12(19-3)8-6-11/h4-8H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPTYBTSPAKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

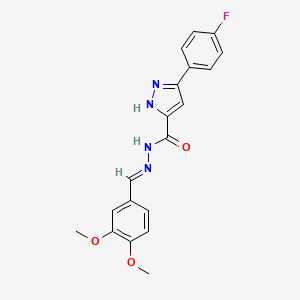
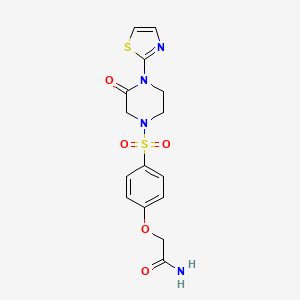
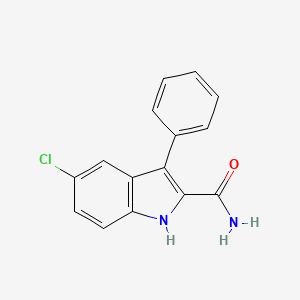
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481877.png)
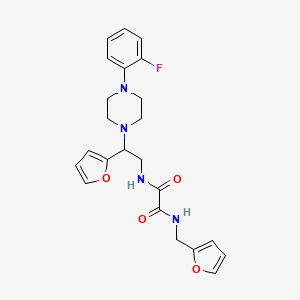
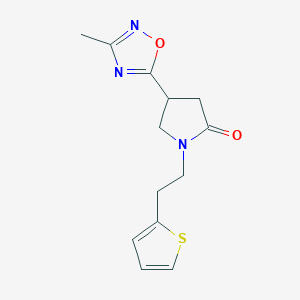
![4-isopropoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2481883.png)
![4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2481884.png)
![2-{[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2481885.png)
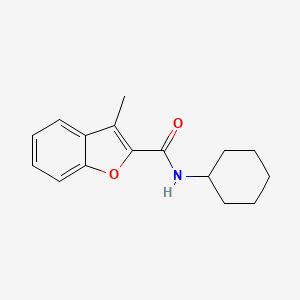
![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)
![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)